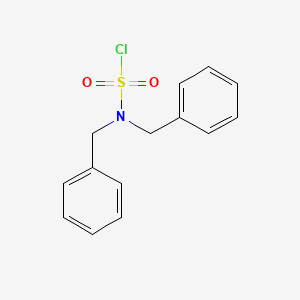

N,N-Dibenzylsulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethylsulfamoyl chloride (C₂H₆ClNO₂S) is a sulfamoyl chloride derivative with two methyl groups attached to the nitrogen atom. Its IUPAC name is N,N-dimethylsulfamoyl chloride, and it is characterized by the SMILES notation CN(C)S(Cl)(=O)=O . Key properties include:

- Molecular weight: 143.59 g/mol

- CAS No.: 13360-57-1

- Synonyms: Dimethylsulfamoyl chloride, dimethylaminosulfonyl chloride, and others (see ) .

This compound is widely used as an intermediate in organic synthesis, particularly for introducing sulfamoyl groups into target molecules. Its reactivity stems from the electrophilic chlorine atom, which facilitates nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibenzylsulfamoyl chloride can be synthesized through the reaction of dibenzylamine with chlorosulfonic acid. The reaction typically involves the slow addition of chlorosulfonic acid to a solution of dibenzylamine in an inert solvent such as dichloromethane, under cooling conditions to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions with Amines

N,N-Dibenzylsulfamoyl chloride reacts with primary and secondary amines via an addition-elimination mechanism to yield sulfonamides. The process involves:

-

Nucleophilic attack by the amine on the electrophilic sulfur atom.

-

Elimination of chloride ion , forming the sulfonamide bond.

This reaction is highly efficient under mild conditions (room temperature, inert solvents like dichloromethane or DMF) and tolerates diverse amine substrates. For example:

-

Reaction with 3-trifluoromethylpyrazole produces N,N-dibenzyl-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide in 77% yield .

-

Coupling with imidazole forms N,N-dibenzyl-4-(1H-imidazol-1-yl)benzenesulfonamide with 70% efficiency .

Table 1: Representative Sulfonamide Yields from Amine Reactions

| Amine | Product | Yield (%) |

|---|---|---|

| 3-Trifluoromethylpyrazole | N,N-Dibenzyl-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 77 |

| Imidazole | N,N-Dibenzyl-4-(1H-imidazol-1-yl)benzenesulfonamide | 70 |

| Pyrrole | N,N-Dibenzyl-4-(1H-pyrrol-1-yl)benzenesulfonamide | 70 |

Copper-Catalyzed Cross-Coupling with Nitrogen Nucleophiles

In the presence of CuI and Cs₂CO₃ , this compound participates in Ullmann-type couplings with nitrogen heterocycles. This method enables the synthesis of aryl-sulfonamide hybrids , which are valuable in medicinal chemistry:

-

Reaction with indazole yields N,N-dibenzyl-4-(1H-indazol-1-yl)benzenesulfonamide (58% yield) .

-

Coupling with 1,2,4-triazole forms N,N-dibenzyl-4-(1H-1,2,4-triazol-1-yl)benzenesulfonamide (77% yield) .

The mechanism involves oxidative addition of the C–I bond (from iodobenzenesulfonamide precursors) to copper, followed by transmetalation and reductive elimination .

Solvolysis and Hydrolysis Pathways

This compound undergoes solvolysis in protic solvents (e.g., water, alcohols) via a unimolecular (Sₙ1) mechanism :

-

Ionization to form a sulfamoyl cation intermediate.

-

Nucleophilic attack by water or alcohol, yielding sulfonic acids or esters .

Kinetic studies reveal a positive entropy of activation (+3.50 cal·mol⁻¹·K⁻¹), consistent with a rate-determining ionization step . Steric hindrance from the dibenzyl groups likely stabilizes the carbocation-like intermediate, favoring this pathway over Sₙ2.

Oxidative Functionalization

While direct oxidative reactions are less common, this compound can act as a chlorinating agent in the presence of radical initiators or light, analogous to N-chlorosuccinimide (NCS) . For example, it facilitates α-chlorination of carbonyl compounds under photochemical conditions .

Mechanistic Insights and Kinetic Studies

-

Nucleophilic Substitution : The reaction with amines follows second-order kinetics, indicating a bimolecular mechanism .

-

Solvolysis : In aqueous ethanol, the rate is independent of nucleophile concentration, supporting an Sₙ1 pathway .

This compound’s versatility in forming sulfonamides, enabling cross-couplings, and synthesizing heterocycles underscores its utility in drug discovery and materials science. Its reactivity profile is shaped by the electron-withdrawing sulfonyl group and steric bulk of the dibenzyl substituents, which together modulate both electrophilicity and mechanistic pathways.

Scientific Research Applications

Organic Synthesis

1.1 Sulfonamide Formation

N,N-Dibenzylsulfamoyl chloride is commonly used to synthesize sulfonamides. For instance, it can react with amines to form N,N-dibenzyl-4-methoxybenzenesulfonamide, which has been characterized through various spectroscopic techniques such as NMR . This reaction typically involves the use of solvents like dichloromethane and requires purification through column chromatography.

1.2 Cross-Coupling Reactions

The compound has been effectively employed in copper-catalyzed cross-coupling reactions with nitrogen nucleophiles. This method allows for the synthesis of complex molecules, including intermediates for pharmaceuticals like Celecoxib. The reaction conditions can be optimized to achieve yields of up to 98% .

Medicinal Chemistry

2.1 Drug Development

this compound plays a significant role in drug development, particularly in the synthesis of biologically active compounds. Its ability to form sulfonamide linkages is crucial in developing new therapeutic agents targeting various diseases. The structural modifications facilitated by this compound can enhance the pharmacological properties of drug candidates.

2.2 Case Study: Celecoxib Intermediates

One notable application is in the synthesis of intermediates for Celecoxib, a non-steroidal anti-inflammatory drug (NSAID). The efficient cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with nitrogen heterocycles demonstrates its utility in creating complex pharmaceutical structures .

Material Science

3.1 Polymer Chemistry

this compound is also explored in polymer chemistry for creating new materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives.

3.2 Cosmetic Formulations

In cosmetic science, this compound can be utilized as an ingredient in formulations aimed at improving skin feel and stability. Its properties allow it to function as a rheology modifier, enhancing the texture and application characteristics of cosmetic products .

Data Tables

| Application Area | Specific Uses | Yield/Outcome |

|---|---|---|

| Organic Synthesis | Sulfonamide formation | 85% yield |

| Medicinal Chemistry | Synthesis of Celecoxib intermediates | Up to 98% yield |

| Material Science | Enhancements in polymer properties | Improved mechanical strength |

| Cosmetic Formulations | Rheology modifiers for skin care products | Enhanced texture |

Mechanism of Action

The mechanism of action of N,N-Dibenzylsulfamoyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate.

Comparison with Similar Compounds

N,N-Dimethylsulfamoyl Chloride vs. Methanesulfonyl Chloride

Key Difference: The presence of the dimethylamino group in sulfamoyl chlorides enables the formation of sulfamides, whereas sulfonyl chlorides like methanesulfonyl chloride are primarily used for introducing sulfonate groups .

N,N-Dimethylsulfamoyl Chloride vs. Dimethylthiocarbamoyl Chloride

Key Difference : The sulfamoyl chloride’s SO₂Cl group is more electron-withdrawing, enhancing its electrophilicity compared to the thiocarbamoyl chloride’s C(S)Cl group .

N,N-Dimethylsulfamoyl Chloride vs. 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride

Key Difference : The aromatic sulfonyl chloride’s bulky structure limits its solubility in polar solvents, whereas the aliphatic sulfamoyl chloride is more versatile in aqueous reactions .

Biological Activity

N,N-Dibenzylsulfamoyl chloride is a compound belonging to the sulfamoyl chloride class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the presence of two benzyl groups attached to a sulfamoyl chloride moiety. This structure is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that sulfamoyl compounds, including this compound, exhibit promising antibacterial properties. The mechanism of action typically involves the inhibition of bacterial enzymes essential for folate synthesis, particularly dihydropteroate synthase (DHPS) .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Species | MIC (µg/mL) | Gram Stain | Morphology |

|---|---|---|---|

| Staphylococcus aureus | 3.9 | Positive | Spherical |

| Escherichia coli | Not Active | Negative | Rod-shaped |

| Mycobacterium tuberculosis | 0.098 | Positive | Rod-shaped |

| Enterococcus faecalis | 4.0 | Positive | Spherical |

The compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 0.098 µg/mL, indicating its potential as an effective antibacterial agent .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. Studies have shown that certain sulfonamide derivatives possess cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Moderate Cytotoxicity |

| MCF-7 (Breast Cancer) | 10 | High Cytotoxicity |

| Normal Fibroblasts | >50 | Low Toxicity |

The compound showed an IC50 value of 10 µM against MCF-7 cells, indicating significant anticancer activity while sparing normal fibroblast cells .

The biological activity of this compound can be attributed to its ability to interfere with bacterial folate metabolism and potentially induce apoptosis in cancer cells. The inhibition of DHPS leads to a bacteriostatic effect, preventing bacterial growth and replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the dibenzyl group enhances the lipophilicity and membrane permeability of the compound, which may contribute to its improved biological activity compared to other sulfamoyl derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various sulfamoyl derivatives where this compound was included in a series of compounds tested against both gram-positive and gram-negative bacteria. Results indicated that modifications in the benzyl groups could lead to enhanced antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Dibenzylsulfamoyl chloride, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : A common approach involves reacting dibenzylamine with a chlorosulfonylating agent (e.g., chlorosulfonic acid or sulfuryl chloride). For example, analogous synthesis of N,N-dibenzylmethanesulfonamide used dibenzylamine and methanesulfonyl chloride under dichloromethane reflux . To optimize yields, stoichiometric ratios and temperature control are critical. Excess chlorosulfonyl agents may lead to over-chlorination, as observed in unintended methanesulfonyl chloride formation when sulfuryl chloride was used in excess . Purification via silica gel chromatography (e.g., dichloromethane eluent) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed melting points (e.g., 83–85°C for related sulfonamides) with literature values .

- Spectroscopy : Use 1H/13C NMR to confirm benzyl proton environments and sulfamoyl functional groups. IR spectroscopy can validate S=O and S-Cl stretches (~1350 cm−1 and ~500 cm−1, respectively).

- Chromatography : TLC or HPLC to assess purity post-synthesis .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is moisture-sensitive due to the reactive sulfamoyl chloride group. Store under inert gas (argon/nitrogen) at –20°C in sealed, desiccated containers. Avoid prolonged exposure to light, as sulfonyl chlorides can decompose photolytically. Stability tests under varying humidity and temperature are advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilicity of the sulfur center. Parameters like Fukui indices or Molecular Electrostatic Potential (MEP) maps derived from SMILES (e.g., CN(C)S(Cl)(=O)=O for dimethyl analogs) identify reactive sites . Compare activation energies for reactions with amines versus alcohols to design selective syntheses .

Q. What mechanistic insights explain contradictory yields in sulfamoyl chloride syntheses under varying reagent ratios?

- Methodological Answer : Competing pathways may arise from reagent excess. For example, sulfuryl chloride in excess can over-oxidize intermediates, shifting products from sulfinyl to sulfonyl derivatives (observed in methanesulfonyl chloride synthesis) . Kinetic studies (e.g., in situ 19F NMR monitoring) can track intermediate formation and optimize molar ratios .

Q. How does steric hindrance from benzyl groups influence the reaction kinetics of this compound compared to its dimethyl analogs?

- Methodological Answer : Compare second-order rate constants (k2) for reactions with primary amines. Steric effects from benzyl groups reduce nucleophilic attack rates, as shown in Hammett plots for substituted sulfamoyl chlorides. Use stopped-flow spectroscopy to quantify k2 under controlled conditions .

Q. What strategies mitigate decomposition during large-scale synthesis of this compound?

- Methodological Answer : Employ slow reagent addition to control exothermic reactions. Use flow chemistry systems for improved heat dissipation and scalability. Post-synthesis stabilization with anhydrous MgSO4 or molecular sieves prevents hydrolysis .

Q. Data Contradiction Analysis

Q. Why do literature reports differ in optimal reaction conditions for sulfamoyl chloride syntheses?

- Methodological Answer : Discrepancies often stem from solvent polarity, reagent purity, or ambient moisture. For instance, dichloromethane vs. THF solvents alter reaction rates due to dielectric effects. Replicate experiments under inert atmospheres and standardized reagent grades to resolve contradictions .

Properties

CAS No. |

31367-40-5 |

|---|---|

Molecular Formula |

C14H14ClNO2S |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

N,N-dibenzylsulfamoyl chloride |

InChI |

InChI=1S/C14H14ClNO2S/c15-19(17,18)16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

YTJDHKOQYOTSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.